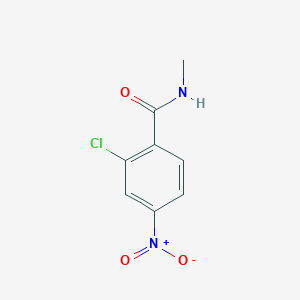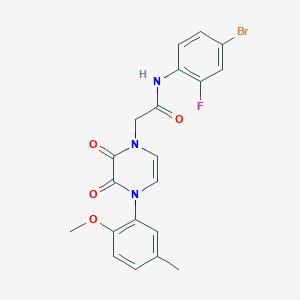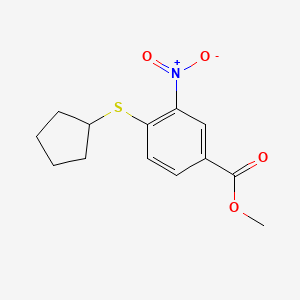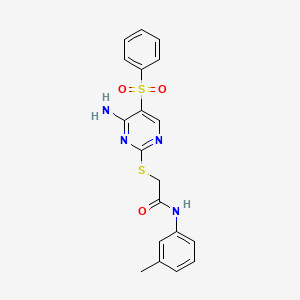
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a derivative of thioacetamide, which is characterized by the presence of a pyrimidine ring and a phenylsulfonyl group. The structure of related compounds suggests that these molecules typically exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a common feature in such molecules .
Synthesis Analysis
The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multi-step process. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with different electrophiles, such as N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to the formation of a series of N-substituted derivatives . Although the exact synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is not detailed, it is likely to follow a similar synthetic route.
Molecular Structure Analysis
The molecular structure of related compounds shows that the pyrimidine ring is inclined at significant angles to the benzene ring, indicating a non-planar structure. The angles of inclination reported are 56.18° and 67.84°, which suggests that the molecular conformation is influenced by the substituents on the pyrimidine and benzene rings . This inclination is important as it can affect the compound's interactions with biological targets and its overall bioactivity.
Chemical Reactions Analysis
While the specific chemical reactions of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide are not provided, the reactions of similar compounds involve the formation of intramolecular hydrogen bonds that stabilize their folded conformation. These hydrogen bonds are typically between the hydrogen atom of an amine group and a nitrogen atom of the pyrimidine ring . The presence of the phenylsulfonyl group may also influence the reactivity of the compound, potentially affecting its interactions with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, based on the properties of similar compounds, it can be inferred that the synthesized derivatives are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the phenylsulfonyl and pyrimidine groups suggests potential for interactions with biological molecules, which is supported by the evaluation of related compounds against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . The spectral data (IR, EIMS, and (1)H-NMR) are crucial for confirming the structure of these compounds, which would also apply to the compound of interest.
科学的研究の応用
Synthesis and Biological Activity
- The compound has been involved in the synthesis of novel sulphonamide derivatives, displaying significant antimicrobial activity. These activities were evaluated through computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, providing a correlation between experimental and theoretical calculations for new compound prediction (Fahim & Ismael, 2019).
- Another study focused on synthesizing classical antifolates with potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These compounds were evaluated as antitumor agents, showing that the pyrrolo[2,3-d]pyrimidine scaffold is conducive to dual DHFR-TS and tumor inhibitory activity, with potency determined by the 4-position substituent (Gangjee et al., 2005).
- Research on classical and nonclassical antifolates synthesized as potential DHFR inhibitors and antitumor agents revealed that some nonclassical analogues were potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).
Antimicrobial Applications
- A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use. These compounds showed promising in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Crystal Structure Analysis
- The crystal structures of certain derivatives have been determined, providing insights into their folded conformation and intramolecular hydrogen bond stabilizing the structure. Such structural analyses are crucial for understanding the molecular basis of their biological activities (Subasri et al., 2016).
Herbicide Development
- In the context of herbicide development, pyrimidinylthiobenzoates have been investigated for their inhibitory activity against acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid biosynthesis. The study integrated molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) techniques to identify the bioactive conformation of these compounds, demonstrating their potential as herbicides (He et al., 2007).
Molecular Docking and Antiviral Activity
- Quantum mechanical calculations and molecular docking studies have been applied to analyze the electronic structure and potential antiviral activity of specific derivatives against Entamoeba histolytica, providing insights into their mechanism of action as anti-amoebic agents (Shukla & Yadava, 2020).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any hazards associated with its use.
将来の方向性
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
特性
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13-6-5-7-14(10-13)22-17(24)12-27-19-21-11-16(18(20)23-19)28(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDLCBDYFHVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)
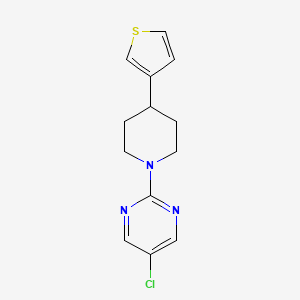
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)
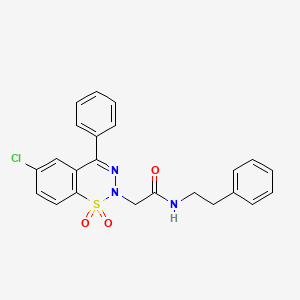
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)
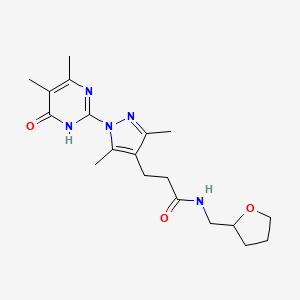
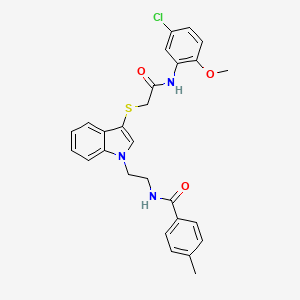
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
